molecular formula C17H37N3 B14215219 N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine CAS No. 627525-42-2

N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine

Cat. No.: B14215219
CAS No.: 627525-42-2
M. Wt: 283.5 g/mol
InChI Key: FEGNLFHJAJFOQW-UHFFFAOYSA-N
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Description

N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine is a synthetic organic compound that features a pyrrolidine ring attached to an ethane-1,2-diamine backbone with an undecyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of 1,4-diaminobutane.

    Attachment of Ethane-1,2-diamine: The pyrrolidine ring is then reacted with ethane-1,2-diamine under controlled conditions to form the intermediate compound.

    Addition of Undecyl Chain:

Industrial Production Methods

Industrial production of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common techniques include continuous flow reactors and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding amine oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties such as surfactants and polymers.

Mechanism of Action

The mechanism of action of N1-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The undecyl chain enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(Pyrrolidin-1-yl)-N~2~-dodecylethane-1,2-diamine
  • N~1~-(Pyrrolidin-1-yl)-N~2~-decylethane-1,2-diamine
  • N~1~-(Pyrrolidin-1-yl)-N~2~-octylethane-1,2-diamine

Uniqueness

N~1~-(Pyrrolidin-1-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific chain length, which influences its physical and chemical properties. The undecyl chain provides an optimal balance between hydrophobicity and hydrophilicity, making it suitable for various applications.

Properties

CAS No.

627525-42-2

Molecular Formula

C17H37N3

Molecular Weight

283.5 g/mol

IUPAC Name

N'-pyrrolidin-1-yl-N-undecylethane-1,2-diamine

InChI

InChI=1S/C17H37N3/c1-2-3-4-5-6-7-8-9-10-13-18-14-15-19-20-16-11-12-17-20/h18-19H,2-17H2,1H3

InChI Key

FEGNLFHJAJFOQW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCNCCNN1CCCC1

Origin of Product

United States

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